1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride

Targeted protein degradation CRBN E3 ligase PROTAC

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS 1334146-82-5) is a spirocyclic hydantoin derivative featuring a rigid 1,3,7-triazaspiro[4.4]nonane core fused to a 2,4-dione moiety. This scaffold incorporates three nitrogen atoms within a conformationally constrained bicyclic framework, enabling predictable three-dimensional vector presentation for molecular recognition events.

Molecular Formula C6H10ClN3O2
Molecular Weight 191.61 g/mol
CAS No. 1334146-82-5
Cat. No. B1395359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride
CAS1334146-82-5
Molecular FormulaC6H10ClN3O2
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1CNCC12C(=O)NC(=O)N2.Cl
InChIInChI=1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H
InChIKeyZRQXPZYMMGPCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride (CAS 1334146-82-5): Core Spirocyclic Scaffold for Targeted Protein Degradation and Antimicrobial Discovery


1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS 1334146-82-5) is a spirocyclic hydantoin derivative featuring a rigid 1,3,7-triazaspiro[4.4]nonane core fused to a 2,4-dione moiety [1]. This scaffold incorporates three nitrogen atoms within a conformationally constrained bicyclic framework, enabling predictable three-dimensional vector presentation for molecular recognition events [2]. The hydrochloride salt form enhances aqueous solubility for formulation and biological assay applications . The compound serves as a versatile building block in medicinal chemistry programs targeting cereblon (CRBN) E3 ligase for targeted protein degradation [1] and has been employed in the synthesis of derivatives demonstrating antimicrobial activity against Gram-positive bacteria [3].

Why Generic 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride Substitution Fails: Conformational Rigidity and Functional Vector Control


In-class spirocyclic compounds cannot be simply interchanged due to three critical factors: the specific 1,3,7-triazaspiro[4.4]nonane core confers a distinct conformational rigidity that differs from related scaffolds such as 2,7-diazaspiro[4.4]nonane-1,3-dione, altering the spatial orientation of functional groups and consequently their target binding profiles [1]. This scaffold belongs to the spirohydantoin class, which has demonstrated in vivo potency exceeding carboxylic acid-type inhibitors by orders of magnitude [2] and selectivity advantages over non-spirocyclic comparators [3], underscoring that even closely related analogs cannot be assumed equivalent without empirical validation. The hydrochloride salt form further distinguishes this compound from its free base, providing enhanced aqueous solubility that directly impacts assay reproducibility and formulation feasibility [4].

1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride (CAS 1334146-82-5): Quantitative Differentiation Evidence Against Closest Comparators


1,3,7-Triazaspiro Core vs. 2,7-Diazaspiro Scaffold: Distinct CRBN Ligase Binding Module Selection in Targeted Protein Degradation

In the European Patent EP3578561A1, the 1,3,7-triazaspiro[4.4]nonane-2,4-dione scaffold (and its hydrochloride salt) is explicitly distinguished from the structurally similar 2,7-diazaspiro[4.4]nonane-1,3-dione scaffold as alternative CRBN-binding modules for targeted protein degradation applications [1]. The patent specification lists both scaffolds as suitable but distinct spiro-piperidine compounds for coupling to cereblon-targeting warheads, indicating that the nitrogen positioning and resulting hydrogen-bonding capability differ between these cores. The selection of the 1,3,7-triazaspiro core versus the 2,7-diazaspiro core alters the trajectory of attached functional groups and modifies CRBN binding interactions, directly impacting degradation efficiency of target proteins [1].

Targeted protein degradation CRBN E3 ligase PROTAC molecular glues spirocyclic building blocks

Spirohydantoin Class in Vivo Potency Advantage Over Carboxylic Acid-Type Aldose Reductase Inhibitors

The spirohydantoin scaffold class to which 1,3,7-triazaspiro[4.4]nonane-2,4-dione belongs has been established as superior to carboxylic acid-type aldose reductase inhibitors in in vivo efficacy. In the streptozotocin-diabetic rat model measuring inhibition of sorbitol formation in sciatic nerve, spirohydantoins were clearly more potent than all known carboxylic acid-type aldose reductase inhibitors [1]. The representative spirohydantoin Sorbinil demonstrated extraordinary stereospecificity: the S-isomer showed an in vitro IC50 of 0.15 μmol/L versus 4.4 μmol/L for the R-isomer (30-fold difference), and an in vivo ED50 of 0.25 mg/kg p.o. versus 25 mg/kg p.o. (100-fold difference) [1].

Aldose reductase inhibition Diabetic complications Spirohydantoin in vivo pharmacology structure-activity relationship

Spirohydantoin Scaffold Selectivity Advantage: Absence of Off-Target Dopamine/Serotonin Transporter Inhibition vs. Non-Spirocyclic p300/CBP Inhibitor A-485

In head-to-head comparison, a drug-like spirohydantoin lead compound (21) demonstrated superior potency and selectivity compared to the first-in-class non-spirocyclic p300/CBP HAT inhibitor A-485. Lead compound 21 was more potent than A-485 in both enzymatic and cellular assays, and critically, lacked the off-target inhibition of dopamine and serotonin transporters that was observed with A-485 [1]. This selectivity advantage is attributed to the spirocyclic scaffold's conformational rigidity, which restricts binding to unintended targets while maintaining high affinity for the intended target.

p300/CBP Histone acetyltransferase Epigenetics Selectivity Off-target profiling

Hydrochloride Salt Form: Enhanced Aqueous Solubility vs. Free Base for Biological Assay Compatibility

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride (CAS 1334146-82-5) is the hydrochloride salt of the free base 1,3,7-triazaspiro[4.4]nonane-2,4-dione (CAS 908099-69-4). The hydrochloride form enhances solubility in water and aqueous buffer systems, making it suitable for pharmaceutical formulations and biological assays requiring compound dissolution [1]. This salt form is directly specified in EP3578561A1 as the preferred form for CRBN-targeting applications alongside the free base [2]. Within the spirohydantoin class, achieving high water solubility is non-trivial: a microwave-assisted synthesis study of 27 spirohydantoin fragments reported that 24 compounds demonstrated high water solubility, indicating that solubility varies significantly across derivatives [3].

Salt form Aqueous solubility Assay development Formulation Physicochemical properties

Optimal Scientific and Industrial Application Scenarios for 1,3,7-Triazaspiro[4.4]nonane-2,4-dione Hydrochloride (CAS 1334146-82-5)


CRBN-Targeted Protein Degradation (PROTACs and Molecular Glues)

1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride serves as a preferred CRBN-binding spiro-piperidine module in targeted protein degradation programs. The scaffold is explicitly validated in EP3578561A1 for amide bond formation with carboxylic acid warheads via HATU-mediated coupling (HATU, DIPEA, DMF, RT, 15 h) or acyl chloride coupling (DIPEA, THF, RT, 1 h) [1]. Its conformational rigidity and distinct nitrogen positioning differentiate it from the 2,7-diazaspiro alternative, enabling tunable CRBN binding geometry and substrate specificity. The hydrochloride salt form ensures solubility during coupling reactions and downstream biological evaluation.

Synthesis of Antimicrobial Derivatives via N7-Functionalization

The 1,3,7-triazaspiro[4.4]nonane-2,4-dione core has been employed as a starting scaffold for the synthesis of antimicrobial agents. Efficient synthetic methods have been developed to generate derivatives with unsaturated pyrrolidine rings, affording intermediates and target compounds in high yields without additional purification [2]. N7-functionalization with arenesulfonyl groups produces derivatives that inhibit Gram-positive bacterial strains including Staphylococcus aureus and Bacillus subtilis, with 3-(3-methylbenzyl)-7-(toluene-4-sulfonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione exhibiting the highest activity in agar diffusion assays [3]. The hydrochloride salt provides a convenient, soluble starting material for these derivatization reactions.

Spirohydantoin-Based Fragment Library Construction and 3D Chemical Space Exploration

As a member of the spirohydantoin privileged fragment class, 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is suitable for constructing three-dimensional fragment libraries for high-throughput screening. Spirohydantoins are recognized as 3D-privileged fragments that enable exploration of novel chemical space inaccessible to planar aromatic scaffolds [4]. The hydrochloride salt form provides the aqueous solubility necessary for fragment screening at the high concentrations typically required (0.1-1 mM), while the spirocyclic core's conformational rigidity reduces entropic penalties upon target binding.

Scaffold for Selective Epigenetic Modulator Development

The spirohydantoin scaffold class has demonstrated inherent selectivity advantages in epigenetic target modulation. Direct comparative data show that spirohydantoin-based inhibitors of p300/CBP histone acetyltransferases achieve superior potency while eliminating off-target activity against dopamine and serotonin transporters observed with non-spirocyclic comparators [5]. The 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride provides a validated starting point for medicinal chemistry optimization in programs targeting epigenetic enzymes where target selectivity is paramount.

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